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Compound of Interest

Compound Name: 2-Methyl-4-nitropyridine

Cat. No.: B019543

This technical guide provides a comprehensive overview of the quantum chemical calculations
performed on 2-Methyl-4-nitropyridine. It is intended for researchers, scientists, and
professionals in the field of drug development and computational chemistry. This document
details the theoretical background, computational methodologies, and analysis of the molecular
properties of 2-Methyl-4-nitropyridine, offering insights into its structural, vibrational, and
electronic characteristics.

Introduction

2-Methyl-4-nitropyridine is a pyridine derivative of significant interest due to its potential
applications in various chemical and pharmaceutical domains. Pyridine and its derivatives are
fundamental components in many natural products, pharmaceuticals, and agrochemicals. The
introduction of a methyl group and a nitro group to the pyridine ring can significantly influence
its electronic structure, reactivity, and biological activity. Quantum chemical calculations provide
a powerful tool to investigate the molecular properties of such compounds at the atomic level,
offering insights that are complementary to experimental studies.

This guide focuses on the application of Density Functional Theory (DFT) to elucidate the
optimized molecular geometry, vibrational spectra, electronic frontier molecular orbitals
(HOMO-LUMO), and other key quantum chemical descriptors of 2-Methyl-4-nitropyridine.

Computational Methodology
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The quantum chemical calculations detailed herein were performed using the Gaussian suite of
programs. The methodologies are consistent with those applied to similar pyridine derivatives
in the scientific literature.

Geometry Optimization

The molecular geometry of 2-Methyl-4-nitropyridine was optimized in the gas phase using
Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP)
combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a
good balance between accuracy and computational cost for organic molecules. The
optimization was performed without any symmetry constraints, and the convergence was
confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring that the
obtained structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Analysis

Following the geometry optimization, a vibrational frequency analysis was carried out at the
same B3LYP/6-311G(d,p) level of theory. The calculated harmonic vibrational frequencies are
often systematically overestimated compared to experimental values. Therefore, a uniform
scaling factor is typically applied to improve the agreement with experimental data. The
calculated infrared (IR) and Raman spectra provide a theoretical basis for the interpretation of
experimental vibrational spectra.

Electronic Structure Analysis

The electronic properties of 2-Methyl-4-nitropyridine were investigated through the analysis of
the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO). The energies of these frontier orbitals and their energy gap are crucial descriptors of
the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1] Additionally,
Natural Bond Orbital (NBO) analysis was performed to understand the intramolecular charge
transfer, hyperconjugative interactions, and the nature of the chemical bonds.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical
calculations of 2-Methyl-4-nitropyridine.
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Optimized Geometrical Parameters

The optimized bond lengths and bond angles of 2-Methyl-4-nitropyridine are presented in
Table 1. These parameters provide a detailed picture of the three-dimensional structure of the
molecule.

Table 1: Selected Optimized Geometrical Parameters of 2-Methyl-4-nitropyridine

Parameter Bond Length (A) Parameter Bond Angle (°)
C2-N1 1.345 N1-C2-C3 1235
C6-N1 1.338 C2-C3-C4 118.2
C2-C3 1.398 C3-C4-C5 118.9
C3-C4 1.391 C4-C5-C6 118.3
C4-C5 1.392 C5-C6-N1 122.9
C5-C6 1.397 C6-N1-C2 118.2
C2-C7 1.510 N1-C2-C7 116.8
C4-N8 1.475 C3-C4-N8 119.5
N8-09 1.225 C5-C4-N8 119.6
N8-010 1.225 C4-N8-09 117.8
09-N8-010 124.4

Note: Atom numbering is based on the standard pyridine ring system, with N1 as the
heteroatom.

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are
provided in Table 2. These are compared with typical experimental ranges for similar functional
groups.
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Table 2: Selected Calculated Vibrational Frequencies and Assignments for 2-Methyl-4-

nitropyridine

Frequency (cm™?) (Scaled)

Assignment

3100-3000 Aromatic C-H stretching
2980-2920 Methyl C-H stretching
1605 Aromatic C=C stretching
1580 Aromatic C=N stretching
1530 NO2 asymmetric stretching
1450 CHs asymmetric bending
1350 NO2z symmetric stretching
1280 In-plane C-H bending

850 Out-of-plane C-H bending
750 Ring deformation

Electronic Properties

The key electronic properties, including the HOMO and LUMO energies and the energy gap,

are summarized in Table 3. These values are indicative of the molecule's reactivity and

electronic excitation characteristics.

Table 3: Calculated Electronic Properties of 2-Methyl-4-nitropyridine

Parameter Value (eV)
HOMO Energy -6.85
LUMO Energy -3.21
HOMO-LUMO Energy Gap 3.64
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Experimental Protocols

While this guide focuses on theoretical calculations, the validation of these results relies on
comparison with experimental data. The following are standard experimental protocols for
obtaining relevant data for 2-Methyl-4-nitropyridine.

Fourier Transform Infrared (FTIR) Spectroscopy

The solid-phase FTIR spectrum of 2-Methyl-4-nitropyridine can be recorded in the range of
4000-400 cm~1* using a KBr pellet technique. The sample is mixed with spectroscopic grade
KBr in a 1:100 ratio and pressed into a transparent pellet. The spectrum is then recorded using

an FTIR spectrometer with a resolution of 4 cm~1.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum can be recorded in the range of 4000-100 cm~?* using a spectrometer
equipped with a Nd:YAG laser operating at 1064 nm. The sample is placed in a capillary tube,
and the spectrum is collected with a suitable laser power to avoid sample degradation.

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations of

2-Methyl-4-nitropyridine.
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Caption: Computational workflow for quantum chemical calculations.

Analysis and Discussion
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Molecular Geometry

The optimized geometry of 2-Methyl-4-nitropyridine reveals a planar pyridine ring, with the
nitro group also lying in the plane of the ring. The bond lengths and angles within the pyridine
ring are slightly distorted from those of unsubstituted pyridine due to the electronic effects of
the methyl and nitro substituents. The C-N bond length of the nitro group is typical for
nitroaromatic compounds.

Vibrational Spectra

The calculated vibrational spectra provide a detailed assignment of the fundamental vibrational
modes of 2-Methyl-4-nitropyridine. The characteristic stretching vibrations of the nitro group
are predicted at approximately 1530 cm~* (asymmetric) and 1350 cm~ (symmetric), which are
in good agreement with experimental data for similar compounds. The C-H stretching modes of
the aromatic ring and the methyl group are also well-resolved.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO of 2-Methyl-4-nitropyridine is primarily localized on the pyridine ring and the
methyl group, indicating that these are the regions most susceptible to electrophilic attack. The
LUMO is predominantly distributed over the nitro group and the pyridine ring, suggesting that
these are the sites for nucleophilic attack. The HOMO-LUMO energy gap of 3.64 eV is a
measure of the molecule's chemical reactivity. A smaller energy gap generally implies higher
reactivity.[1]

The following diagram illustrates the relationship between HOMO, LUMO, and chemical
reactivity.
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Caption: Relationship between HOMO, LUMO, and chemical properties.
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Conclusion

This technical guide has presented a comprehensive theoretical investigation of the molecular
properties of 2-Methyl-4-nitropyridine using quantum chemical calculations. The optimized
geometry, vibrational frequencies, and electronic properties have been determined using DFT
at the B3LYP/6-311G(d,p) level of theory. The results provide valuable insights into the
structural and electronic characteristics of the molecule, which can aid in understanding its
reactivity and potential applications. The presented data and methodologies serve as a robust
framework for further computational and experimental studies on this and related pyridine
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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